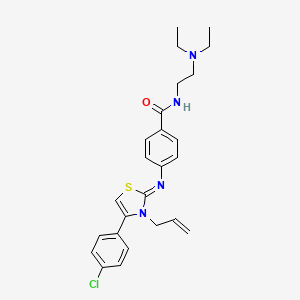

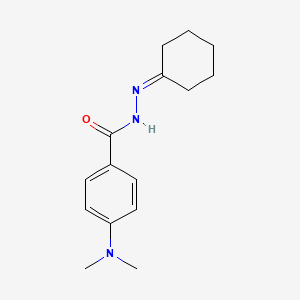

N'-cyclohexylidene-4-(dimethylamino)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

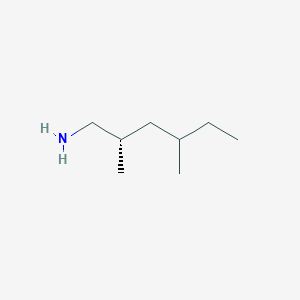

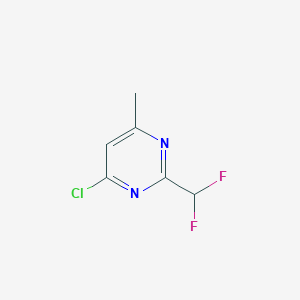

The molecule is essentially flat, with the greatest deviation from the average molecular plane, among the non-hydrogen atoms, found for atom N1 at 0.074 (1) A . The aromatic ring plane is at 1.08 (4) to the molecular plane .Chemical Reactions Analysis

While specific chemical reactions involving “N’-cyclohexylidene-4-(dimethylamino)benzohydrazide” are not available, it’s known that aroyl hydrazides can serve as precursors for pharmacologically active, iron-binding hydrazide-hydrazones .Aplicaciones Científicas De Investigación

- Organic Synthesis and Medicinal Chemistry Its unique structure allows for modifications, leading to the development of new drug candidates. Medicinal chemists explore its derivatives for antiviral, antibacterial, or anticancer properties.

- Photodynamic Therapy (PDT) Researchers investigate N’-cyclohexylidene-4-(dimethylamino)benzohydrazide derivatives as potential photosensitizers for PDT. Their ability to selectively target tumor cells makes them promising candidates.

- Corrosion Inhibition Scientists study the inhibitory effects of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide on metal surfaces. Its adsorption and protective properties make it relevant for corrosion prevention.

- Luminescent Materials Researchers explore the luminescent behavior of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide and its derivatives. These materials could enhance light emission efficiency.

- Analytical Chemistry Its complexation properties and color changes upon binding to specific ions make it valuable in chemical assays.

Electrochemical Applications

Propiedades

IUPAC Name |

N-(cyclohexylideneamino)-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-18(2)14-10-8-12(9-11-14)15(19)17-16-13-6-4-3-5-7-13/h8-11H,3-7H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPBAYVCOULZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclohexylidene-4-(dimethylamino)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2573085.png)

![3-(2-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2573090.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2573095.png)

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2573104.png)

![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)